1-Benzyl-1H-imidazole-2-carboxylic acid
Overview
Description
1-Benzyl-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as imidazole carboxylic acids. These compounds contain an imidazole ring, which is a five-membered ring with two nitrogen atoms in positions 1 and 3, and a carboxylic acid group attached to it. The benzyl group attached to the nitrogen of the imidazole ring adds to the complexity of the molecule, potentially affecting its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of imidazole derivatives, including those similar to 1-Benzyl-1H-imidazole-2-carboxylic acid, often involves the formation of the imidazole ring followed by functionalization at various positions. For instance, the preparation of 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids has been described, where the distance between the imidazole and carboxylic acid groups was crucial for optimal potency of the synthesized compounds as thromboxane synthetase inhibitors . Additionally, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles using 1-heptanesulfonic acid sodium salt as a catalyst demonstrates the versatility of methods available for constructing imidazole-containing molecules .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can engage in various noncovalent interactions due to its nitrogen atoms. The structure of molecular salts formed from noncovalent associations between organic acids, imidazole, and benzimidazole has been studied, revealing that the ring nitrogen in the imidazole moieties are protonated when the organic acids are ionized . This protonation is significant as it influences the hydrogen bonding patterns and overall stability of the molecular structure.
Chemical Reactions Analysis
Imidazole derivatives can participate in a range of chemical reactions, often acting as ligands in coordination chemistry or as intermediates in the synthesis of pharmaceuticals. The reactivity of the imidazole ring can be modified by substituents, such as the benzyl group in 1-Benzyl-1H-imidazole-2-carboxylic acid, which can affect the electron density and steric hindrance around the reactive sites of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the melting points of various imidazole salts have been reported, which are indicative of their thermal stability . The presence of a carboxylic acid group in these compounds also suggests they have acidic properties and can form salts with bases. The benzyl group may contribute to the lipophilicity of the molecule, potentially affecting its solubility in organic solvents.
Scientific Research Applications
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some applications of imidazole-containing compounds:
- Pharmaceuticals : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some applications of imidazole-containing compounds:
- Pharmaceuticals : Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole
Future Directions
properties
IUPAC Name |
1-benzylimidazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBXPXPYKOARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361251 | |
Record name | 1-benzylimidazole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-imidazole-2-carboxylic acid | |
CAS RN |
16042-26-5 | |
Record name | 1-benzylimidazole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.